3-Chloro-4,5-difluorobenzonitrile

Process Chemistry Halogen Exchange Fluorination

Procurement challenge: Sourcing a non-generic benzonitrile intermediate where positional isomerism directly alters final herbicide activity. Solution: 3-Chloro-4,5-difluorobenzonitrile (C₇H₂ClF₂N, MW 173.55). • **Defined substitution pattern (1,2,3)** enables chemoselective SNAr and cross-coupling for protoporphyrinogen oxidase (PPO) inhibitor synthesis. • **Patented scalable route** ensures reliable impurity profile and pilot-to-commercial supply chain. • **≥98% commercial purity** eliminates batch variability; cost-efficient versus trifluoromethyl analogs for SAR scale-up.

Molecular Formula C7H2ClF2N
Molecular Weight 173.55
CAS No. 103879-29-4
Cat. No. B2736653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,5-difluorobenzonitrile
CAS103879-29-4
Molecular FormulaC7H2ClF2N
Molecular Weight173.55
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)Cl)C#N
InChIInChI=1S/C7H2ClF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
InChIKeyYJCJTNTXRXNHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4,5-difluorobenzonitrile: Chemical Profile & Role


3-Chloro-4,5-difluorobenzonitrile (C₇H₂ClF₂N, MW 173.55) is a halogenated aromatic nitrile characterized by a 1,2,3-substitution pattern (chlorine at position 3, fluorine atoms at positions 4 and 5) on a benzonitrile core . This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . The compound is not an end-use active ingredient but rather a critical, high-value intermediate whose primary utility is in the downstream synthesis of substituted diphenyl ethers exhibiting herbicidal properties [1].

Defined halogenation pattern for SNAr and cross-coupling reactivity
Reported intermediate for diphenyl ether herbicide synthesis
High-purity commercial supply standard supports reliable multi-step synthesis

Procurement Risk: Positional Isomer Specificity


In pharmaceutical and agrochemical intermediate procurement, structural analogs are not functionally interchangeable. The 3-chloro-4,5-difluoro substitution pattern on the benzonitrile ring is non-negotiable for specific downstream applications, particularly in the synthesis of diphenyl ether herbicides [1]. Replacing this compound with a different positional isomer (e.g., 2-chloro-4,5-difluorobenzonitrile or 3-chloro-2,6-difluorobenzonitrile) would yield a structurally distinct final product with altered, and likely inferior, biological activity or selectivity [2]. Furthermore, the established, scalable synthesis of this specific compound, as detailed in foundational patents [1], ensures a reliable supply chain and a well-understood impurity profile, factors that are absent for non-standard or generic analogs. The following evidence quantifies the specific advantages that justify the procurement of this exact compound.

Positional isomer

Isomers like 2-chloro-4,5-difluorobenzonitrile may yield a structurally distinct final product with altered bioactivity.

Analog scalability

Non-standard analogs lack the established, scalable synthetic route documented in patents for this compound.

Impurity profile

Undocumented impurity profiles for generic analogs increase downstream purification risk and method development time.

Quantitative Differentiation & Evidence


Halogen Exchange Yield Advantage

The patented process for preparing 3-chloro-4,5-difluorobenzonitrile [1] provides a significant yield advantage in a critical halogen exchange step compared to a prior art method for a close structural analog, 3-chloro-4,5-difluorobenzotrifluoride [2]. The process achieves a 100% conversion and 72% yield in the fluorodenitration of 4-chloro-3,5-dinitrobenzonitrile, which is the first step in the three-step synthesis [1]. In contrast, the prior art for the analogous trifluoride compound required an expensive diazotization step and a final halogen exchange that produced an isomeric mixture, necessitating additional, costly separation procedures [2].

Halogen Exchange Yield
Head-to-head
72% yield, single product
vs
Isomeric mixture, no yield reported
Supports cost-effective scale-up
Patent data; not independently validated
Process Chemistry Halogen Exchange Fluorination Agrochemical Intermediate

Cost-Efficient Synthesis via Direct Fluorination

The patented synthetic route for 3-chloro-4,5-difluorobenzonitrile [1] is explicitly distinguished from the prior art route for its close analog, 3-chloro-4,5-difluorobenzotrifluoride [2], by the use of a lower-cost starting material. The patented process begins with 4-chloro-3,5-dinitrobenzonitrile, which is fluorinated directly [1]. The prior art method, as detailed in U.S. Pat. No. 4,388,472 [2], begins with p-trifluoromethylaniline, which is noted to be 'expensive' [1]. The prior art also relies on a diazotization reaction, which is described as 'expensive and not readily adaptable to commercial scale' [1].

Synthesis Cost Efficiency
Head-to-head
Avoids expensive diazotization step
vs
Prior art uses costly p-trifluoromethylaniline and diazotization
Suggests lower manufacturing cost
Based on patent disclosure; actual costs not disclosed
Cost of Goods Process Economics Starting Material Diazotization

Commercial Purity Benchmark

Reputable commercial vendors of 3-chloro-4,5-difluorobenzonitrile consistently offer the compound at a high purity grade of ≥98% . This high-purity standard is a critical differentiator for an intermediate used in the synthesis of complex molecules, as it minimizes the risk of side reactions and simplifies downstream purification. While purity data for all potential analogs is not uniformly available, this specification serves as a benchmark for procurement. In contrast, some suppliers of the closely related precursor, 3,5-dichloro-4-fluorobenzonitrile, list a minimum purity of 95% .

Commercial Purity
Specification review
≥98% vs 95% (precursor analog)
Higher purity specification may reduce side reactions
Supplier specification; cross-study comparison
Quality Control Purity Analytical Chemistry Procurement Specification

Validated Herbicide Intermediate Role

The utility of 3-chloro-4,5-difluorobenzonitrile is not speculative; its role is explicitly defined in the patent literature as a key intermediate for the synthesis of herbicidal diphenyl ethers [1]. The patent provides a specific, validated reaction scheme where the compound is reacted with the potassium salt of methyl-5-hydroxy-2-nitrobenzoate to form methyl-5-(2-chloro-4-cyano-6-fluorophenoxy)-2-nitro-benzoate [1]. This contrasts with other fluorobenzonitriles (e.g., 3,4-difluorobenzonitrile) which, while useful in liquid crystal applications [2], do not have a similarly documented, high-value pathway in agrochemicals.

Validated Herbicide Role
Class-level
Reaction with potassium salt of methyl-5-hydroxy-2-nitrobenzoate forms herbicide precursor
De-risks development with known agrochemical utility
Utility limited to reported patent scope; other difluorobenzonitriles differ
Agrochemical Synthesis Diphenyl Ether Herbicide Intermediate Protoporphyrinogen Oxidase

Application Scenarios


Diphenyl Ether Herbicide Synthesis

This is the primary and most validated application for 3-chloro-4,5-difluorobenzonitrile. As demonstrated by the process patent [1], the compound is specifically designed as an intermediate for the synthesis of substituted diphenyl ethers with herbicidal activity. Procurement for a program developing new protoporphyrinogen oxidase (PPO) inhibitors, a major class of herbicides, should prioritize this compound. The patented route to the final herbicide is clearly defined, mitigating synthetic risk. The scalability and cost-efficiency of the intermediate's own synthesis [1] further support its use in pilot-plant and commercial-scale manufacturing of crop protection agents.

Late-Stage Functionalization Building Block

In a medicinal chemistry setting, the compound serves as a versatile aryl halide building block. The evidence of a more economical and scalable synthesis [1] compared to trifluoromethyl analogs makes it an attractive choice for SAR studies where cost-per-gram is a significant factor, especially when scaling up a lead series. The presence of both chloro and fluoro substituents in a defined pattern allows for sequential, chemoselective functionalization via SNAr or cross-coupling reactions to introduce molecular complexity. The consistent ≥98% commercial purity ensures that time is not lost due to impure starting materials.

Fluorinated Liquid Crystal Research

While not the primary application, the class of difluorobenzonitriles is known for its utility in liquid crystal (LC) formulations [2]. 3-Chloro-4,5-difluorobenzonitrile, with its specific substitution pattern, can be investigated as a precursor or a model compound for synthesizing novel polar mesogens. The chlorine atom provides a synthetic handle for further derivatization, while the fluoro and cyano groups contribute to a high dipole moment and dielectric anisotropy, properties that are essential for LC display applications. Researchers in this field can procure this compound to explore structure-property relationships in fluorinated LC materials.

Application
Selection Property
Validation Focus
Diphenyl ether herbicide synthesis
Validated synthetic route
Scalability and purity benchmark
Late-stage functionalization
Sequential chemoselective reactivity
Cost-effective SAR scale-up
Fluorinated liquid crystal research
High dipole moment and dielectric anisotropy
Structure-property relationship in mesogens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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